1-[5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl]ethan-1-one
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Overview
Description
1-[5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl]ethan-1-one is an organic compound known for its unique chemical structure and properties. This compound features a bromine atom and a trifluoroethoxy group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl]ethan-1-one typically involves the reaction of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide with methylmagnesium chloride in tetrahydrofuran (THF) under controlled temperature conditions (12-16°C). The reaction mixture is then heated to reflux, followed by quenching with a saturated ammonium chloride solution .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-[5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl ethanones, while oxidation and reduction reactions can produce corresponding alcohols or ketones.
Scientific Research Applications
1-[5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl]ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(5-Bromo-2-fluorophenyl)ethanone: Similar structure but with a fluorine atom instead of the trifluoroethoxy group.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles: Compounds with similar trifluoroethoxy groups but different core structures.
Uniqueness: 1-[5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl]ethan-1-one is unique due to the combination of the bromine atom and the trifluoroethoxy group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-6(15)8-4-7(11)2-3-9(8)16-5-10(12,13)14/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZSSWOYPNCJMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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